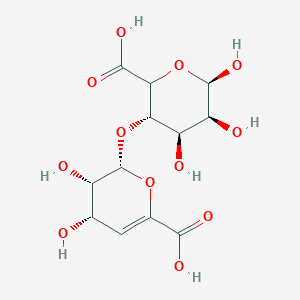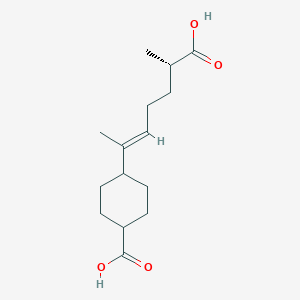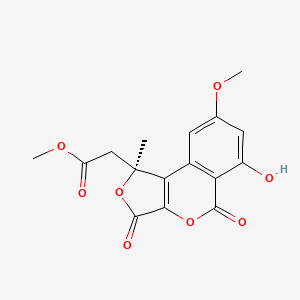
Cephalosol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalosol is a natural product found in Sarocladium strictum with data available.
Scientific Research Applications
Antimicrobial Properties
Cephalosol, identified as a secondary metabolite from Cephalosporium acremonium, demonstrates potent antimicrobial activity. This compound, with its unique carbon skeleton, was studied for its structure and antimicrobial properties using spectroscopic and computational methods (Zhang et al., 2008).
Synthesis Approaches
The total synthesis of Cephalosol has been a subject of research to understand its complex structure and potential applications. Efficient synthetic methods involving silyl enol ether acylation and other techniques have been developed to create this compound in the laboratory (Arlt & Koert, 2010). Another study achieved a concise and efficient total synthesis of Cephalosol, highlighting its potential for further pharmaceutical development (Xie et al., 2012).
Environmental Impact Studies
Cephalosol's related compounds, cephalosporins, have been studied for their environmental impact. Research has explored the degradation kinetics of cephalosporins like ceftiofur in agricultural soils, highlighting the environmental behavior and risks associated with these compounds (An et al., 2021). These studies are crucial in understanding the ecological footprint and safety of cephalosporin-related compounds like Cephalosol.
Mechanistic Insights
Studies have also been conducted to understand the mechanisms of action of cephalosporins. For instance, research on NDM-1 catalyzed hydrolysis of cephalosporins provided insights into the interaction and breakdown mechanisms of these antibiotics (Feng et al., 2014). Such insights are valuable for developing new antibiotics and understanding resistance mechanisms.
Analytical Methods for Cephalosporins
The development of analytical methods for determining cephalosporins is an important area of research, as these methods are crucial for quality control and environmental monitoring. Techniques such as capillary zone electrophoresis and other advanced methods have been explored for the determination of cephalosporins, indicating the importance of precise measurement in both medical and environmental contexts (Mrestani et al., 1998).
properties
Product Name |
Cephalosol |
|---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl 2-[(1S)-6-hydroxy-8-methoxy-1-methyl-3,5-dioxofuro[3,4-c]isochromen-1-yl]acetate |
InChI |
InChI=1S/C16H14O8/c1-16(6-10(18)22-3)12-8-4-7(21-2)5-9(17)11(8)14(19)23-13(12)15(20)24-16/h4-5,17H,6H2,1-3H3/t16-/m0/s1 |
InChI Key |
UUXIFHBKTREDJD-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C(=O)O1)OC(=O)C3=C2C=C(C=C3O)OC)CC(=O)OC |
Canonical SMILES |
CC1(C2=C(C(=O)O1)OC(=O)C3=C2C=C(C=C3O)OC)CC(=O)OC |
synonyms |
cephalosol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
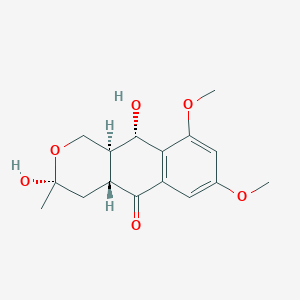
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)

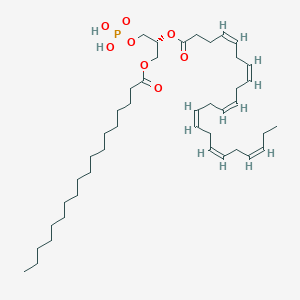

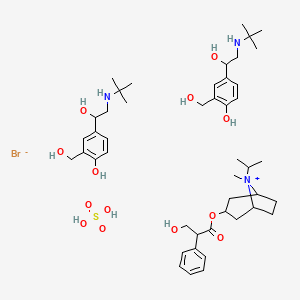
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
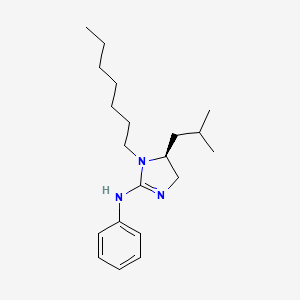
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
